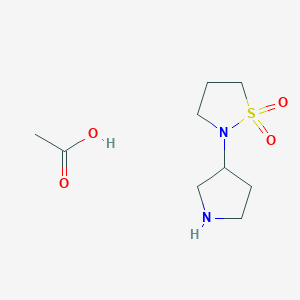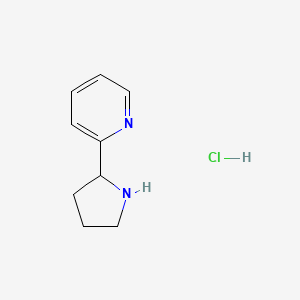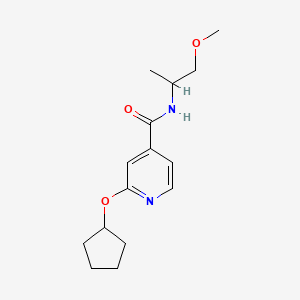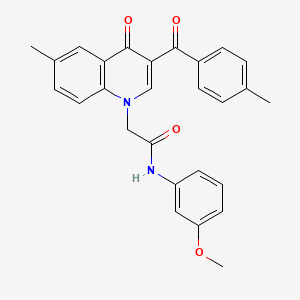![molecular formula C16H22N4O B2593247 6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2379970-77-9](/img/structure/B2593247.png)
6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C18H24N4O, and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action for 6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile involves its binding to nicotinic acetylcholine receptors. This binding results in the activation of these receptors, which can lead to various physiological effects. Specifically, the activation of nicotinic acetylcholine receptors can result in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. Specifically, this compound has been found to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in mood regulation, reward processing, and attention. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the development of new drugs for the treatment of anxiety and depression.
実験室実験の利点と制限
One advantage of using 6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile in lab experiments is its specificity for nicotinic acetylcholine receptors. This specificity allows researchers to study the effects of nicotinic acetylcholine receptor activation in a more targeted way. However, one limitation of using this compound in lab experiments is its potential for off-target effects. Specifically, this compound has been found to have some activity at other receptor types, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile. One direction is the development of new drugs based on this compound for the treatment of anxiety and depression. Another direction is the study of the effects of this compound on other physiological processes, such as learning and memory. Additionally, the development of new ligands for nicotinic acetylcholine receptors based on this compound could lead to the development of new drugs for a variety of conditions.
合成法
The synthesis method for 6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile involves several steps. First, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine is reacted with sodium azide to form 4-(azidomethyl)-1,2,3,6-tetrahydropyridine. Next, this compound is reacted with N-Boc-1-pyrrolidinecarboxaldehyde to form 4-[2-(Boc-aminomethyl)pyrrolidin-1-yl]-1,2,3,6-tetrahydropyridine. The Boc group is then removed using trifluoroacetic acid, and the resulting compound is reacted with 4-(4-cyanophenyl)pyridine to form 6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile.
科学的研究の応用
6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for research in the areas of neuroscience, pharmacology, and drug development. Specifically, this compound has been studied for its potential use as a ligand for nicotinic acetylcholine receptors, which are involved in a variety of physiological processes.
特性
IUPAC Name |
6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c17-10-13-3-4-16(18-11-13)19-8-5-14(6-9-19)20-7-1-2-15(20)12-21/h3-4,11,14-15,21H,1-2,5-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOMIVPIDDQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC=C(C=C3)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593171.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2593173.png)



![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593180.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2593181.png)


![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2593186.png)
![5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2593187.png)